molecular formula C8H8BrNO B2907653 (E)-2-Bromo-3-(2-methoxyvinyl)pyridine CAS No. 1158614-18-6; 1884203-32-0

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine

Cat. No.: B2907653
CAS No.: 1158614-18-6; 1884203-32-0
M. Wt: 214.062
InChI Key: KUNAEAAAKMZQGY-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the second position and a 2-methoxyethenyl group at the third position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(2-methoxyethenyl)pyridine. This reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the second position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process parameters, such as temperature, reaction time, and concentration of reagents, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 2-amino-3-(2-methoxyethenyl)pyridine or 2-thio-3-(2-methoxyethenyl)pyridine.

    Oxidation Reactions: Products include 2-bromo-3-(2-methoxyethenyl)pyridine aldehyde or 2-bromo-3-(2-methoxyethenyl)pyridine carboxylic acid.

    Reduction Reactions: Products include 2-bromo-3-(2-methoxyethyl)pyridine or 2-bromo-3-(2-methoxyethane)pyridine.

Scientific Research Applications

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyethenyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(2-methoxyvinyl)pyridine
  • 2-Bromo-3-(2-methoxyethyl)pyridine
  • 2-Bromo-3-(2-methoxyethane)pyridine

Uniqueness

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine is unique due to the presence of both a bromine atom and a methoxyethenyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Properties

IUPAC Name

2-bromo-3-[(E)-2-methoxyethenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-11-6-4-7-3-2-5-10-8(7)9/h2-6H,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNAEAAAKMZQGY-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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